Cas no 1346707-75-2 (Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate)
Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate
- ethyl 3-(4-chloropyridin-2-yl)sulfanylpropanoate
- Ethyl 3-[(4-chloropyridin-2-yl)sulfanyl]propanoate
- DTXSID80745220
- ethyl 3-(4-chloropyridin-2-ylthio)propanoate
- 1346707-75-2
- Ethyl3-((4-chloropyridin-2-yl)thio)propanoate
- A910183
-
- MDL: MFCD19688741
- Inchi: 1S/C10H12ClNO2S/c1-2-14-10(13)4-6-15-9-7-8(11)3-5-12-9/h3,5,7H,2,4,6H2,1H3
- InChI Key: DXIGEVHVSSHNLT-UHFFFAOYSA-N
- SMILES: ClC1C=CN=C(C=1)SCCC(=O)OCC
Computed Properties
- Exact Mass: 245.0277275g/mol
- Monoisotopic Mass: 245.0277275g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 64.5Ų
Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate Security Information
- Storage Condition:Sealed in dry,2-8°C
Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM172892-1g |
ethyl 3-((4-chloropyridin-2-yl)thio)propanoate |
1346707-75-2 | 95% | 1g |
$557 | 2022-06-13 | |
| Chemenu | CM172892-1g |
ethyl 3-((4-chloropyridin-2-yl)thio)propanoate |
1346707-75-2 | 95% | 1g |
$557 | 2021-08-05 | |
| Alichem | A029189960-1g |
Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate |
1346707-75-2 | 95% | 1g |
475.20 USD | 2021-06-01 | |
| Ambeed | A776854-1g |
Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate |
1346707-75-2 | 95+% | 1g |
$480.0 | 2024-04-24 |
Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate Suppliers
Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate Related Literature
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate
Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate: A Comprehensive Overview
Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate, with the CAS number 1346707-75-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring substituted with a chlorine atom at position 4 and a thioether group attached to a propanoate ester. The molecule's structure lends it to various applications, particularly in drug discovery and material science.
The synthesis of Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate involves a series of well-established organic reactions. The starting material, 4-chloropyridine, undergoes nucleophilic substitution with an appropriate thiol derivative to form the thioether intermediate. This intermediate is then subjected to esterification with ethyl propionate to yield the final product. The reaction conditions are optimized to ensure high yield and purity, making this compound accessible for further studies.
Recent studies have highlighted the potential of Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate as a lead compound in drug development. Its thioether group is known to exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, the pyridine ring's electron-withdrawing effect enhances the compound's ability to interact with biological targets, making it a promising candidate for enzyme inhibition studies.
In terms of pharmacokinetics, Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate demonstrates moderate absorption and distribution properties in preclinical models. Its bioavailability is influenced by the ester group, which undergoes hydrolysis in the gastrointestinal tract. However, modifications to the ester moiety could potentially improve its pharmacokinetic profile, making it more suitable for therapeutic applications.
The compound has also been explored for its potential in material science. Its thioether group imparts mechanical stability to polymers, making it a candidate for high-performance materials used in aerospace and automotive industries. Furthermore, its ability to act as a stabilizing agent in polymer blends has been documented in recent research papers.
From an environmental perspective, Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate exhibits low toxicity towards aquatic organisms under standard testing conditions. However, further studies are required to assess its long-term effects on ecosystems and biodegradation rates.
In conclusion, Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate (CAS No: 1346707-75-2) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and promising biological properties make it an attractive target for further research and development. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing both medicinal and industrial fields.
1346707-75-2 (Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate) Related Products
- 1356156-32-5(Propanoic acid, 3-(2-pyridinylthio)-, pentyl ester)
- 89407-42-1(Propanoic acid, 3-(2-pyridinylthio)-, ethyl ester)
- 684222-81-9(Propanoic acid, 3-[(5-chloro-1H-indol-2-yl)thio]-, 1,1-dimethylethyl ester)
- 459203-46-4(PROPANOIC ACID, 3-(2-QUINOLINYLTHIO)-, ETHYL ESTER)
- 90610-14-3(Propanoic acid,3-(2-pyridinylthio)-, methyl ester)
- 1346707-73-0(Methyl 3-((4-chloropyridin-2-yl)thio)propanoate)
- 1346707-71-8(Ethyl 2-((4-chloropyridin-2-yl)thio)acetate)
- 1343967-53-2(methyl 3-(6-chloropyridin-2-yl)sulfanylpropanoate)
- 191414-22-9(Propanoic acid, 2-methyl-3-(2-pyridinylthio)-, methyl ester, (2S)-)
- 133616-47-4(Tridecanoic acid, 3-(2-pyridinylthio)-, ethyl ester)